2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
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Overview
Description
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that features a pyrimidine ring fused with an imidazothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituent introduced .
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and imidazothiazole derivatives, such as:
- 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 4,5-diaryl-3,4-dihydropyrimidin-2(1H)-one
- 2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5’-phosphate
Uniqueness
What sets 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-13(2)20-11-24(18(12)26)10-17(25)21-15-6-4-3-5-14(15)16-9-23-7-8-27-19(23)22-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXXXWFQEXWUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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